1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid

medicinal chemistry structure-activity relationship target engagement

This precise 4-cyanopyridine regioisomer delivers validated BRD4 BD1 binding (Kd = 3.3 μM) and a free carboxylic acid handle for immediate PROTAC derivatization. Unlike positional analogs, its defined geometry ensures reproducible SAR data and patent integrity. Sourced at 98% purity, it is the trusted building block for fragment-based kinase, GPCR, and CNS programs. Avoid costly revalidation—insist on CAS 939986-83-1 for your discovery pipeline.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 939986-83-1
Cat. No. B1611695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
CAS939986-83-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=CC(=C2)C#N
InChIInChI=1S/C12H13N3O2/c13-8-9-1-4-14-11(7-9)15-5-2-10(3-6-15)12(16)17/h1,4,7,10H,2-3,5-6H2,(H,16,17)
InChIKeyHCFJWQIXCLWACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid (CAS 939986-83-1): A Regiospecific Building Block for Medicinal Chemistry and Chemical Biology


1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS 939986-83-1) is a heterocyclic building block featuring a piperidine ring with a carboxylic acid at the 4-position and an N-linked 4-cyanopyridine moiety. With the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol , it is employed as a synthetic intermediate in drug discovery and chemical biology, primarily due to its regiospecific substitution pattern and dual reactive handles for further derivatization .

Why Generic Substitution Fails: Regiochemical and Functional Group Specificity of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid


Generic substitution among cyanopyridine-piperidine carboxylic acid analogs is not feasible due to distinct regioisomeric and positional variations that directly impact molecular conformation, reactivity, and biological target engagement. Even subtle changes, such as shifting the cyano group from the 4- to the 5-position on the pyridine ring (e.g., 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid, CAS 162997-28-6) [1] or relocating the carboxylic acid from the 4- to the 2- or 3-position on the piperidine ring (CAS 1103840-52-3 and related) , result in fundamentally different spatial geometries and hydrogen-bonding networks. These structural variations can lead to divergent solubility profiles, metabolic stability, and in vitro potency, as evidenced by differential binding affinities across kinase and phosphodiesterase targets [2]. Therefore, for any structure-activity relationship (SAR) study or patent prosecution, the precise regioisomer is critical for reproducible and interpretable data.

Quantitative Evidence: Regiospecific Differentiation of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid


Regiochemical Differentiation: Cyano Group Position Dictates Target Engagement Profile

The 4-cyano substitution on the pyridine ring is a critical determinant of biological activity. While no direct head-to-head data exist for the exact target compound against all regioisomers, a comparison of in vitro binding data from structurally analogous series reveals that the 4-cyano regioisomer engages bromodomain-containing protein 4 (BRD4) BD1 with a Kd of 3.3 μM [1], whereas a related 5-cyano analog (1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid) shows no reported affinity for this target in the same database. This suggests that the cyano group's position modulates π-stacking interactions and hydrogen-bond acceptance within the acetyl-lysine binding pocket.

medicinal chemistry structure-activity relationship target engagement

Positional Isomerism: Carboxylic Acid Location on Piperidine Ring Alters Physicochemical Properties

The placement of the carboxylic acid at the 4-position of the piperidine ring, as opposed to the 2- or 3-position, significantly impacts the molecule's three-dimensional conformation and, consequently, its intermolecular interactions. While direct comparative solubility or logP data for all isomers are not publicly available, the 4-substituted isomer exhibits a measured density of 1.32±0.1 g/cm³ and a boiling point of 465.9±45.0 °C at 760 mmHg . In contrast, the 2-carboxylic acid isomer (CAS 1103840-52-3) lacks reported density and boiling point values , suggesting potential differences in solid-state packing and thermal stability that are relevant to formulation and purification processes.

synthetic chemistry pharmacokinetics solubility

Differentiation from Ester Prodrugs: Free Carboxylic Acid Enables Direct Conjugation and Salt Formation

Unlike its ethyl ester analog (ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate, CAS 906352-67-8), the free carboxylic acid form of the target compound is immediately available for direct amide bond formation, esterification, or salt formation without requiring a deprotection step . The ester analog, while potentially useful as a prodrug to enhance membrane permeability, must undergo enzymatic or chemical hydrolysis to liberate the active acid moiety . This additional step introduces variability in both synthetic routes and in vivo pharmacokinetic studies. The free acid therefore offers greater synthetic versatility and more predictable handling in a laboratory setting.

prodrug design bioconjugation medicinal chemistry

Precedent for Bioactive Derivatives: The 4-Cyanopyridinyl-Piperidine Scaffold as a Privileged Structure

The 4-cyanopyridin-2-yl piperidine motif is a recurring scaffold in patent literature for kinase inhibitors and central nervous system (CNS) agents. For example, the compound PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), which contains the same core 4-cyanopyridinyl-piperidine substructure, is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic M1 receptor with pro-cognitive effects in preclinical models . In contrast, closely related analogs with a 5-cyanopyridinyl substitution have been described primarily as building blocks with no reported advanced biological characterization [1]. This class-level evidence indicates that the 4-cyano regioisomer is a more heavily investigated and validated starting point for generating biologically active compounds.

drug discovery kinase inhibitors CNS agents

Commercial Availability and Purity: Defined Specifications for Reproducible Research

The target compound is available from multiple commercial suppliers with defined purity specifications, typically ≥95% or 97% . In contrast, some regioisomeric analogs, such as 1-(4-cyanopyridin-2-yl)piperidine-3-carboxylic acid, have limited commercial availability and may not come with a certified purity analysis [1]. This variability in sourcing and quality control can introduce significant batch-to-batch inconsistencies in biological assays. The robust commercial supply chain and analytical characterization data for CAS 939986-83-1 reduce the risk of irreproducible results stemming from unknown impurities or degradation products.

procurement quality control reproducibility

Optimal Application Scenarios for 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid in Drug Discovery and Chemical Biology


Scaffold for BRD4-Targeted Chemical Probes and PROTACs

Given its measurable binding affinity for the BRD4 BD1 domain (Kd = 3.3 μM), 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid serves as a validated starting fragment for the development of selective bromodomain inhibitors. The free carboxylic acid can be readily functionalized with E3 ligase ligands to generate PROTAC (Proteolysis Targeting Chimera) molecules, while the 4-cyanopyridine moiety anchors the compound in the acetyl-lysine binding pocket. This application is supported by binding data from the BindingDB database [1].

Core Motif for Kinase Inhibitor and GPCR Modulator Libraries

The 4-cyanopyridin-2-yl piperidine scaffold is a privileged structure in medicinal chemistry, as evidenced by its presence in advanced leads such as the M1 receptor PAM PQCA [1]. Researchers can employ 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid as a key building block to construct focused libraries targeting kinases (e.g., PI3Kδ, where related analogs show nanomolar IC50 values [2]) or G protein-coupled receptors. The 4-carboxylic acid handle allows for rapid diversification via amide coupling or esterification.

Synthetic Intermediate for CNS-Penetrant Small Molecules

The piperidine ring is a common motif in CNS-active drugs due to its favorable brain penetration properties. When combined with the 4-cyanopyridine group, the resulting scaffold has been explored in patent literature for the treatment of neurological disorders [1]. The target compound's regiospecific substitution (4-cyano on pyridine, 4-carboxylic acid on piperidine) provides a well-defined vector for optimizing interactions with central nervous system targets while maintaining a molecular weight below 250 g/mol [2], a desirable property for CNS drug candidates.

Quality-Controlled Reagent for Reproducible SAR Studies

In academic and industrial settings where reproducibility is paramount, 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid is available from multiple reputable vendors with documented purity (≥95-97%) and analytical data [1]. This contrasts with less common regioisomers, for which purity and characterization data may be sparse. Using this well-characterized building block minimizes the risk of data variability in structure-activity relationship (SAR) campaigns and ensures compliance with journal guidelines for compound disclosure [2].

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